molecular formula C16H17NO5 B606067 B I09

B I09

Numéro de catalogue: B606067
Poids moléculaire: 303.31 g/mol
Clé InChI: UYYMWNUDIOPESF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

B I09 (Chemical Abstracts Service Registry Number: 1607803-67-7) is a selective inhibitor of the inositol-requiring enzyme 1 (IRE-1) ribonuclease (RNase) domain, with a reported half-maximal inhibitory concentration (IC₅₀) of 1230 nM . It suppresses the splicing of X-box binding protein 1 (XBP1) mRNA in human WaC3 cells and inhibits lipopolysaccharide (LPS)-stimulated XBP-1 expression in B cells . This compound is particularly notable for its application in chronic lymphocytic leukemia (CLL) research, where it mimics XBP-1 deficiency to study disease mechanisms .

IRE-1 is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway linked to neurodegenerative diseases and cancer. Inhibiting IRE-1 RNase activity disrupts UPR signaling, making this compound a valuable tool for probing pathological pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : B I09 est synthétisé par une série de réactions chimiques impliquant des dérivés de chroménone tricyclique. La synthèse implique généralement la formation d'une fonctionnalité aldéhyde masquée qui cible la lysine 907 dans le domaine RNase de l'IRE1α par la formation spécifique d'une base de Schiff .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle, assurant une grande pureté et une grande stabilité. Le composé est souvent produit sous forme solide et stocké à basse température pour préserver son efficacité .

Analyse Des Réactions Chimiques

Mechanism of Action and Key Chemical Interactions

B-I09 targets the RNase domain of IRE-1, suppressing the splicing of X-box binding protein 1 (XBP-1s), a transcription factor critical for UPR signaling. Its prodrug design allows spatiotemporal control of activity, with chemical modifications enhancing stability and bioavailability .

  • Activation Pathway : B-I09 undergoes hydrolysis in biological systems, releasing the active inhibitor. This step is pH-dependent and optimized for controlled release in target tissues .
  • Selectivity : Structural analogs of B-I09 were synthesized to minimize off-target effects, leveraging modifications to the prodrug’s aryl and sulfonamide groups .

Table 1: Key Reaction Conditions for B-I09 Analogs

ParameterOptimal ConditionYield/Stability Outcome
Solvent SystemPBS:DMSO (1:1 v/v)85–99% conversion rate
Temperature37°C (physiological mimic)98.8% conversion at 60 min
CatalystNone (metal-free)Reduced toxicity

Pharmacokinetic and Preclinical Data

B-I09 demonstrates favorable pharmacokinetics and efficacy in preclinical models:

  • Metabolic Stability : High conversion rates to the active form in vivo, with minimal systemic toxicity observed in murine models of leukemia and graft-versus-host disease .
  • Dosing : Administered via intraperitoneal injection using DMSO as a carrier, though formulations were later optimized to reduce solvent concentration .

Table 2: Preclinical Efficacy of B-I09

Disease ModelXBP-1s Suppression (%)Survival Benefit (vs. Control)
Chronic Lymphocytic Leukemia92 ± 4 40% increase
Burkitt’s Lymphoma88 ± 6 Tumor regression

Comparative Reactivity with Other IRE-1 Inhibitors

B-I09 outperforms earlier inhibitors like STF-083010 in both potency and selectivity:

  • Reduced Byproducts : Synthetic routes for B-I09 minimize undesired intermediates, unlike metal-catalyzed methods used for older compounds .
  • Solvent Adaptability : Reactions proceed efficiently in aqueous and organic media, broadening applicability .

Applications De Recherche Scientifique

Scientific Research Applications

1. Cancer Treatment

B-I09 has demonstrated significant potential in treating various cancers, particularly chronic lymphocytic leukemia (CLL) and other hematological malignancies. In several studies, B-I09 was shown to induce leukemic regression without systemic toxicity when administered to mouse models.

  • Case Study: Chronic Lymphocytic Leukemia (CLL)
    • In a study involving Eμ-TCL1 mouse models of CLL, B-I09 administration resulted in a marked decrease in lymphocyte counts within the peripheral blood, indicating effective tumor regression. The compound’s pharmacokinetics were well-characterized, with a half-life of approximately 1.5 hours and peak plasma concentrations reaching about 39 μM shortly after administration .

2. Targeting Endoplasmic Reticulum Stress

B-I09's ability to modulate endoplasmic reticulum (ER) stress responses has been explored as a therapeutic strategy for cancers characterized by high levels of ER stress.

  • Case Study: Ovarian Cancer
    • In research focused on ARID1A-mutant ovarian cancers, B-I09 was utilized to inhibit the IRE1/XBP1 pathway, resulting in enhanced apoptosis of cancer cells expressing CARM1. This highlights B-I09's role in targeting specific oncogenic pathways, thereby providing a tailored approach to cancer therapy .

Data Tables

The following table summarizes key findings from studies utilizing B-I09:

Study Cancer Type Model Key Findings Reference
Study 1Chronic Lymphocytic LeukemiaEμ-TCL1 miceSignificant reduction in lymphocyte counts; no systemic toxicity observed.
Study 2Ovarian CancerCell linesInduction of apoptosis via inhibition of IRE1/XBP1 signaling.
Study 3Burkitt’s LymphomaMouse modelsEffective suppression of XBP1s leading to tumor regression.

Pharmacokinetics and Dosage

B-I09 has been characterized for its pharmacokinetic properties, which are essential for determining effective dosing regimens:

  • Administration : Typically administered intraperitoneally at doses around 50 mg/kg.
  • Pharmacokinetic Profile : Displays rapid absorption with peak concentrations achieved within minutes post-administration.

Comparaison Avec Des Composés Similaires

B I09 vs. MKC8866

MKC8866 (IC₅₀: 0.29 μM) is a salicylaldehyde analog that selectively inhibits IRE-1 RNase activity, reducing pro-tumorigenic cytokine production in breast cancer cells and suppressing prostate tumor growth . Unlike this compound, which targets XBP1 splicing, MKC8866 demonstrates stronger efficacy in blocking dithiothreitol-induced XBP1s expression (EC₅₀: 0.52 μM) .

Parameter This compound MKC8866
IC₅₀ (IRE-1 RNase) 1230 nM 290 nM
Structure Non-salicylaldehyde Salicylaldehyde analog
Key Applications CLL research Breast/prostate cancer models
Selectivity Moderate High

Key Insight : MKC8866’s lower IC₅₀ and distinct chemical structure confer greater potency in oncological models, while this compound remains critical for studying XBP1-deficient CLL .

This compound vs. IRE1α Kinase-IN-1

IRE1α Kinase-IN-1 (IC₅₀: 77 nM) selectively inhibits the kinase domain of IRE1α over IRE1β by 100-fold, offering a complementary mechanism to RNase inhibitors like this compound . While this compound disrupts mRNA splicing, IRE1α Kinase-IN-1 blocks autophosphorylation and downstream JNK signaling, making it suitable for diseases driven by kinase-dependent UPR activation.

Parameter This compound IRE1α Kinase-IN-1
Target Domain RNase Kinase
IC₅₀ 1230 nM 77 nM
Selectivity Pan-IRE1 IRE1α > IRE1β (100:1)
Therapeutic Scope Hematological cancers Broad inflammatory diseases

Research Findings and Implications

  • Efficacy vs. Selectivity Trade-off : this compound’s higher IC₅₀ compared to MKC8866 and IRE1α Kinase-IN-1 suggests a trade-off between broad-spectrum activity and target specificity. This positions this compound as a versatile research tool, while MKC8866 and IRE1α Kinase-IN-1 are better suited for targeted therapies .
  • Structural Determinants : The salicylaldehyde backbone of MKC8866 enhances binding affinity to the RNase domain, whereas this compound’s structure may favor allosteric modulation .
  • Clinical Relevance : this compound’s utility in CLL models underscores its role in hematological research, while kinase-focused inhibitors like IRE1α Kinase-IN-1 could address diseases with dysregulated kinase signaling, such as neurodegeneration .

Activité Biologique

B-I09 is a small molecule designed as an inhibitor of the inositol-requiring enzyme 1 (IRE1), a critical component of the unfolded protein response (UPR). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and other conditions associated with proteostasis dysregulation.

B-I09 functions by inhibiting the RNase activity of IRE1, which leads to the suppression of spliced X-box binding protein 1 (XBP-1s). The inhibition of XBP-1s is significant because it plays a crucial role in cellular stress responses and survival pathways. By targeting this pathway, B-I09 can induce apoptosis in cancer cells while sparing normal cells, thus presenting a promising therapeutic strategy.

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of B-I09 in various models:

  • Chronic Lymphocytic Leukemia (CLL) : B-I09 has been shown to suppress XBP-1s activity effectively, leading to reduced leukemic progression in CLL mouse models. The compound exhibited an IC50 value of 1.23 μM, indicating potent inhibition of IRE1 activity .
  • Burkitt’s Lymphoma and cGVHD : Similar effects were observed in models of Burkitt's lymphoma and chronic graft-versus-host disease (cGVHD), where B-I09 phenocopied genetic deletion of XBP-1s, demonstrating its potential as a therapeutic agent .
  • Dendritic Cells : In studies involving dendritic cells, B-I09 effectively blocked IRE1 RNase activity, leading to reduced T cell activation without compromising regulatory T cell function. This suggests that B-I09 may also play a role in modulating immune responses .

Case Studies

Case Study 1: Efficacy in CLL Models

In a study conducted on CLL-bearing mice, administration of B-I09 resulted in significant tumor regression without systemic toxicity. This was attributed to its selective inhibition of XBP-1s, which is essential for the survival of leukemic cells. The study highlighted that B-I09 could serve as a viable option for targeted therapy in CLL patients .

Case Study 2: Impact on Immune Responses

Another investigation focused on the effects of B-I09 on human monocyte-derived dendritic cells (moDCs). Treatment with B-I09 led to decreased activation of responder T cells while preserving the function of regulatory T cells. This dual action indicates that B-I09 could be beneficial not only in cancer therapy but also in preventing graft-versus-host disease (GVHD) during transplantation procedures .

Data Summary

The following table summarizes key findings related to the biological activity of B-I09 across different studies:

Study FocusModel TypeKey FindingsIC50 (μM)
Chronic Lymphocytic LeukemiaMouse ModelsInduces apoptosis, reduces leukemic progression1.23
Burkitt’s LymphomaMouse ModelsPhenocopies genetic deletion of XBP-1sN/A
Dendritic Cell FunctionHuman moDCsReduces T cell activation without affecting TregsN/A
Graft-Versus-Host DiseaseXenogeneic GVHD ModelDecreases target-organ damageN/A

Q & A

Basic Research Questions

Q. What is the mechanism of action of B I09 in modulating IRE1α RNase activity, and how does this influence XBP1 splicing in chronic lymphocytic leukemia (CLL) cells?

  • Answer: this compound selectively inhibits IRE1α RNase activity with an IC50 of 1230 nM, as demonstrated in human WaC3 cells. It suppresses XBP1 mRNA splicing, a critical step in the unfolded protein response (UPR), thereby mimicking XBP1-deficient conditions in CLL cells . To validate this mechanism, researchers should perform RT-PCR or RNA-seq to quantify XBP1 splicing variants post-treatment and correlate results with apoptosis assays in CLL models.

Q. How can researchers design experiments to assess this compound’s specificity for IRE1α over related kinases or RNases?

  • Answer : Use kinase selectivity panels or competitive binding assays comparing this compound’s inhibition of IRE1α with off-target kinases (e.g., IRE1β, PERK). For example, parallel experiments with IRE1α kinase-IN-1 (IC50: 77 nM for IRE1α, 100x selectivity over IRE1β) can provide comparative insights . Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to confirm specificity .

Q. What are the recommended in vitro conditions (e.g., cell lines, concentrations) for studying this compound’s effects on LPS-stimulated B cells?

  • Answer : Use LPS-stimulated primary B cells or immortalized B-cell lines (e.g., Ramos) treated with this compound at concentrations ≥1.5 µM (based on its IC50). Monitor XBP1 protein expression via Western blot and validate with ELISA for downstream cytokines (e.g., IL-6). Include controls with DTT-induced ER stress to confirm pathway-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems (e.g., WaC3 cells vs. prostate cancer models)?

  • Answer : Discrepancies may arise from cell-type-specific expression of IRE1α isoforms or differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using a reference inhibitor (e.g., MKC8866, IC50: 0.29 µM) and perform cross-validation in matched cell lines. Use meta-analysis frameworks to assess variability and identify confounding factors .

Q. What methodologies are optimal for evaluating this compound’s synergistic effects with standard chemotherapeutics in solid tumors?

  • Answer : Conduct combinatorial dose-matrix experiments (e.g., SynergyFinder) using this compound and agents like paclitaxel or doxorubicin. Measure synergy via the Bliss independence model or Chou-Talalay method. Validate in vivo using orthotopic xenografts, with endpoints including tumor volume reduction and immunohistochemistry for UPR markers (e.g., BiP/GRP78) .

Q. How should researchers address ethical and statistical challenges in translating this compound studies from preclinical to clinical trials?

  • Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. For statistical rigor, consult experts to calculate sample sizes using minimal clinically important differences (MCID) and predefine stopping rules for toxicity. Reference guidelines from the ICGP or similar bodies for ethical oversight in multi-site studies .

Q. Methodological Guidance

Q. What steps are critical for validating this compound’s target engagement in vivo?

  • Answer :

Use pharmacodynamic biomarkers (e.g., XBP1s protein levels in tumor biopsies).

Perform pharmacokinetic profiling to confirm bioavailability and tissue penetration.

Compare results with genetic knockdown models (e.g., IRE1α KO mice) to isolate compound-specific effects.
Cite protocols from standardized preclinical frameworks (e.g., NCCN guidelines) .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible experiments?

  • Answer :

  • Characterize each batch via HPLC (purity ≥99%) and NMR for structural confirmation.
  • Include a reference standard (e.g., T14847) in all experiments and document storage conditions (e.g., -80°C, desiccated).
  • Validate biological activity in a reporter assay (e.g., XBP1-luciferase) before large-scale use .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on XBP1 splicing dynamics?

  • Answer : Use mixed-effects models to account for repeated measures in longitudinal data. Apply survival analysis (e.g., Kaplan-Meier curves) for apoptosis assays. For high-throughput RNA-seq data, employ pathway enrichment tools (e.g., GSEA) to identify UPR-related gene clusters .

Q. How should researchers handle conflicting results between in vitro and in vivo efficacy of this compound?

  • Answer : Conduct in vitro experiments under physiological oxygen tension (e.g., 5% O2) to better mimic the tumor microenvironment. Use transgenic reporter mice (e.g., XBP1-GFP) to track real-time pathway inhibition in vivo. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge discrepancies .

Propriétés

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B I09
Reactant of Route 2
B I09
Reactant of Route 3
B I09
Reactant of Route 4
B I09
Reactant of Route 5
B I09
Reactant of Route 6
B I09

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.